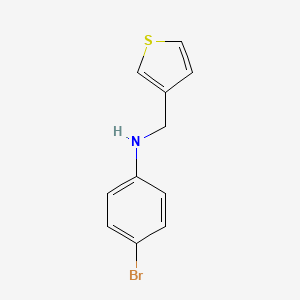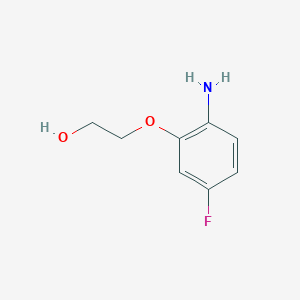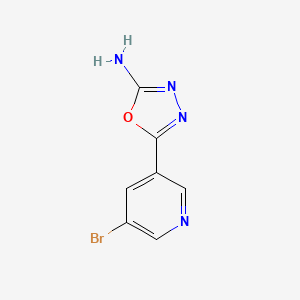
5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
The compound “5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine” belongs to the class of organic compounds known as oxadiazoles . These are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to an oxadiazole ring . The exact structure would depend on the specific arrangement of these rings and the location of the bromine and amine groups.
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Bromopyridines, in general, are often used in palladium-catalyzed cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, similar compounds, such as “(5-Bromopyridin-3-yl)(morpholino)methanone”, are solid at room temperature and have a molecular weight of 271.11 g/mol .
Applications De Recherche Scientifique
Synthesis of Novel Derivatives with Biological Activities
The chemical structure related to 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine serves as a key precursor in the synthesis of various derivatives exhibiting significant biological activities. For instance, derivatives synthesized from similar structures have demonstrated promising antimicrobial and antioxidant activities. This suggests the potential of this compound in the development of new compounds with enhanced biological properties (Saundane, Verma, & Katkar, 2013).
Anticancer Activity
Compounds synthesized from structures similar to this compound have shown anticancer activity in vitro, indicating a potential pathway for the development of novel anticancer agents. The ability to inhibit the proliferation of cancer cell lines underscores the importance of this compound in cancer research (H. Liszkiewicz et al., 2003).
Catalytic Applications in Organic Synthesis
The compound and its related structures are used in catalytic applications, specifically in selective amination reactions. This highlights its role in facilitating the synthesis of amines from polyhalopyridines, which are valuable intermediates in pharmaceutical and agrochemical industries (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Development of Antimicrobial Agents
Derivatives of similar structures have been synthesized and evaluated for their antimicrobial activity, providing insights into the development of new antimicrobial agents. The broad spectrum of activity against bacteria and fungi indicates the potential of this compound derivatives in addressing various infectious diseases (A. Kaneria et al., 2016).
Role in Energetic Material Precursor Synthesis
Another interesting application involves the synthesis of energetic material precursors, showcasing the compound's utility in materials science. The characterization of these materials provides valuable insights into their stability and reactivity, which are critical for the development of high-performance energetic materials (Ying-Jie Zhu et al., 2021).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine” would depend on its specific physical and chemical properties. Similar compounds, such as “(5-Bromopyridin-3-yl)(morpholino)methanone”, are associated with hazard statements H302-H315-H319-H335, indicating potential hazards if swallowed or if they come into contact with skin or eyes .
Propriétés
IUPAC Name |
5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRACWMTBFARPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651879 | |
| Record name | 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1039851-68-7 | |
| Record name | 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1517563.png)
![Ethyl 2-[(carbamoylmethyl)amino]acetate](/img/structure/B1517565.png)

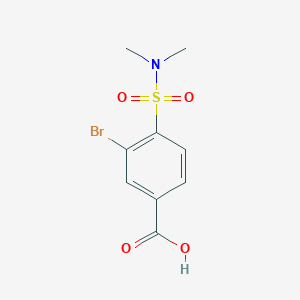
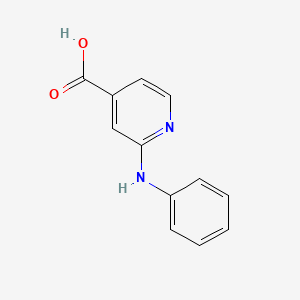
![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)
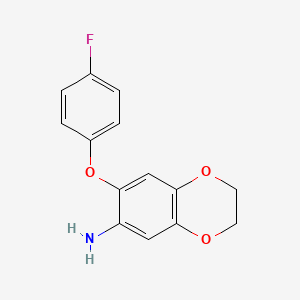
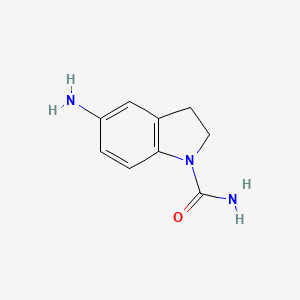

![2-[(2-Fluorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1517578.png)
